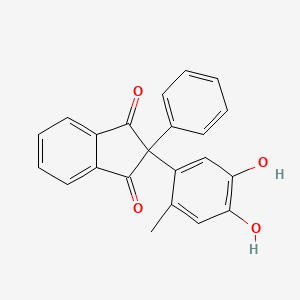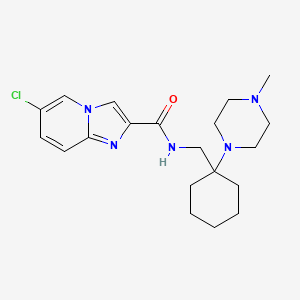
C20H28ClN5O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C20H28ClN5O is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C20H28ClN5O involves multiple steps, typically starting with the preparation of intermediate compounds. The process often includes reactions such as nucleophilic substitution, reduction, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of This compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
C20H28ClN5O: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions that This compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
C20H28ClN5O: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical products
Mécanisme D'action
The mechanism of action of C20H28ClN5O involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use, such as in therapeutic applications or chemical reactions .
Comparaison Avec Des Composés Similaires
C20H28ClN5O: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as or .
Uniqueness: The specific arrangement of atoms and the presence of unique functional groups in This compound contribute to its distinct chemical and biological properties
By understanding the synthesis, reactions, applications, and mechanisms of This compound , researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C20H28ClN5O |
|---|---|
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
6-chloro-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H28ClN5O/c1-24-9-11-26(12-10-24)20(7-3-2-4-8-20)15-22-19(27)17-14-25-13-16(21)5-6-18(25)23-17/h5-6,13-14H,2-4,7-12,15H2,1H3,(H,22,27) |
Clé InChI |
LAZVYFAOFQYVCS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CN4C=C(C=CC4=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-](/img/structure/B12637043.png)
![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)



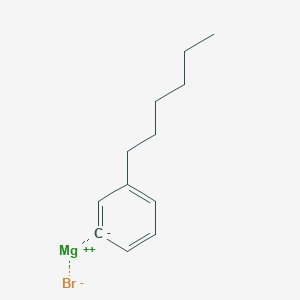
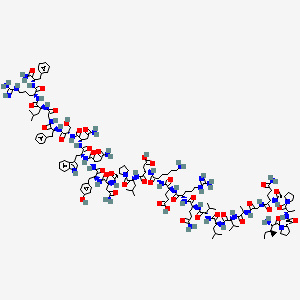
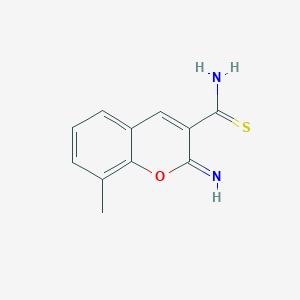

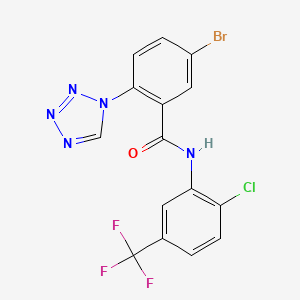
![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
